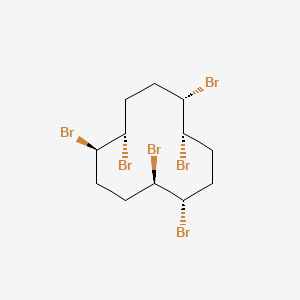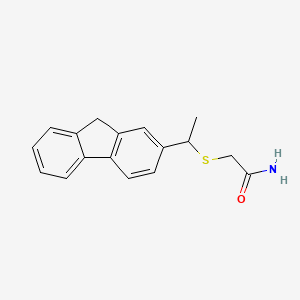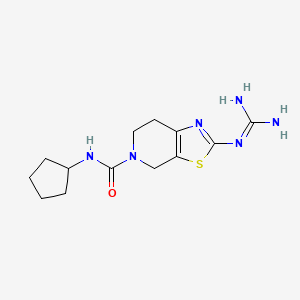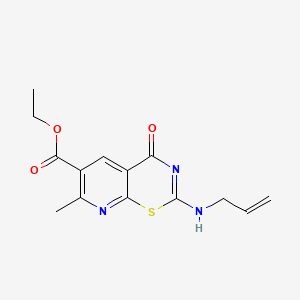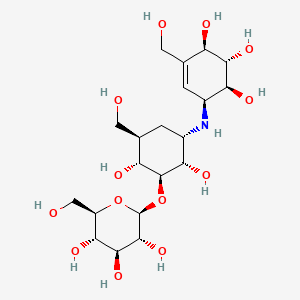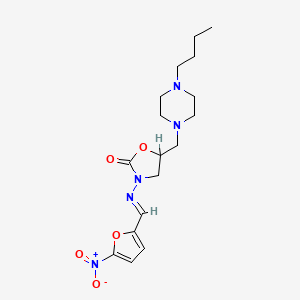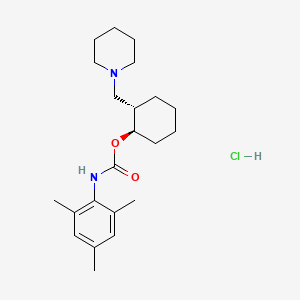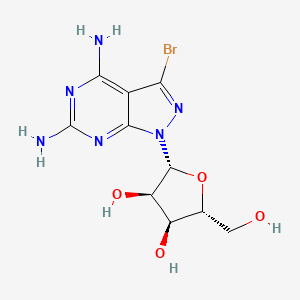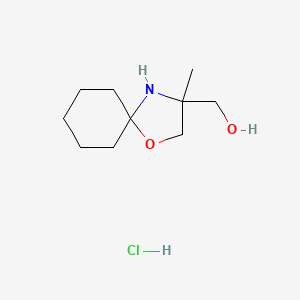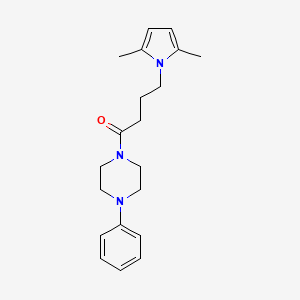
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that features a unique combination of isoindole, benzimidazole, and morpholine moieties
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the morpholine moiety: This step involves the alkylation of the benzimidazole core with a morpholine derivative, typically using a halomethyl compound.
Formation of the isoindole dione ring: This can be accomplished by cyclization of a suitable precursor, such as a phthalimide derivative, under basic or acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and morpholine moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Compounds with the benzimidazole core are widely studied for their pharmacological activities, including antimicrobial and anticancer effects.
Morpholine-containing compounds: These compounds are known for their diverse applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
115398-75-9 |
|---|---|
Molekularformel |
C21H20N4O3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N4O3/c26-20-15-5-1-2-6-16(15)21(27)24(20)13-19-22-17-7-3-4-8-18(17)25(19)14-23-9-11-28-12-10-23/h1-8H,9-14H2 |
InChI-Schlüssel |
GXWOBEQLWGAAFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


